N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide
Overview
Description
N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide is a synthetic organic compound characterized by a unique triazine core, functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide involves a multi-step organic synthesis process. Key steps typically include:
Formation of the 1,3,5-triazine ring: : Starting from simple aromatic nitriles or amidines.
Substitution Reactions: : Introduction of the dimethylamino and tetrazole groups via nucleophilic aromatic substitution.
Acetylation: : Adding the acetamide functionality under controlled conditions using acetyl chloride or acetic anhydride.
Each of these steps requires specific reagents, catalysts, and reaction conditions, such as appropriate solvents (e.g., ethanol, dichloromethane) and temperatures (ranging from room temperature to reflux conditions).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions and purification techniques is critical. Large-scale synthesis might employ continuous flow reactors to enhance yield and purity while reducing reaction times and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide undergoes various chemical reactions:
Oxidation: : Generally forming N-oxides or hydroxyl derivatives.
Reduction: : Can lead to deaminated products or reduction of the tetrazole ring.
Substitution: : The triazine ring is prone to nucleophilic substitution, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Using hydrogen peroxide or peracids under controlled pH.
Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenated solvents with strong nucleophiles like amines or thiols.
Major Products
Products formed from these reactions include:
Hydroxylated derivatives,
Deaminated triazines,
Substituted triazine analogs with varied functional groups.
Scientific Research Applications
N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide finds applications in various research domains:
Chemistry: : Used as a precursor for complex molecule synthesis and material science.
Medicine: : Investigated for its potential therapeutic properties, such as enzyme inhibition and receptor modulation.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s effects are mediated through its interaction with specific molecular targets:
Enzymes: : Inhibition of key enzymes involved in metabolic pathways.
Receptors: : Modulation of receptor activity, influencing cellular signaling cascades. These interactions depend on the structural features of the compound, such as the positioning of the functional groups and the electronic properties of the triazine core.
Comparison with Similar Compounds
Similar Compounds
N-(4-dimethylamino-6-phenyl-1,3,5-triazin-2-yl)acetamide
N-(4-dimethylamino-6-(phenylmethyl)-1,3,5-triazin-2-yl)acetamide
Uniqueness
The presence of the trifluoromethyl group significantly impacts the compound’s electronic properties and reactivity, distinguishing it from similar triazine derivatives.
The tetrazole moiety introduces additional functionality, broadening its application scope in scientific research.
This compound’s unique structural features and versatile reactivity make it a valuable subject for ongoing scientific investigation.
Properties
IUPAC Name |
N-[4-(dimethylamino)-6-[[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]-1,3,5-triazin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N9O/c1-9(29)20-14-21-12(22-15(23-14)27(2)3)8-28-25-13(24-26-28)10-4-6-11(7-5-10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,21,22,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTCTMFIPQPYBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N9O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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